molecular formula C11H13F3O2 B14839063 4-Tert-butoxy-3-(trifluoromethyl)phenol

4-Tert-butoxy-3-(trifluoromethyl)phenol

Cat. No.: B14839063
M. Wt: 234.21 g/mol
InChI Key: XRQUYZBOPPOZOQ-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-(trifluoromethyl)phenol is a phenolic compound featuring a hydroxyl group at position 1, a tert-butoxy group at position 4, and a trifluoromethyl (CF₃) group at position 3. The tert-butoxy group is a bulky, electron-donating substituent, while the CF₃ group is strongly electron-withdrawing. This combination of substituents creates a unique electronic and steric profile, influencing properties such as acidity, solubility, and reactivity.

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O2/c1-10(2,3)16-9-5-4-7(15)6-8(9)11(12,13)14/h4-6,15H,1-3H3

InChI Key

XRQUYZBOPPOZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a phenol ring. One common method is through the reaction of 4-hydroxybenzotrifluoride with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the tert-butoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.

Scientific Research Applications

4-Tert-butoxy-3-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Tert-butoxy-3-(trifluoromethyl)phenol exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tert-butoxy group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key compounds for comparison include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Tert-butoxy-3-(trifluoromethyl)phenol CF₃ (3), tert-butoxy (4) C₁₁H₁₃F₃O₂ ~234 (inferred) Moderate acidity, high steric hindrance
4-Nitro-3-(trifluoromethyl)phenol (TFM) CF₃ (3), NO₂ (4) C₇H₄F₃NO₃ 207.11 High acidity (pKa ~2.5)
2-Chloro-5-(trifluoromethyl)phenol Cl (2), CF₃ (5) C₇H₄ClF₃O 196.55 Boiling point: 88°C
3-(Trifluoromethyl)phenol CF₃ (3) C₇H₅F₃O 162.11 Acidity enhanced by CF₃
4-Fluoro-3-(trifluoromethyl)phenol F (4), CF₃ (3) C₇H₄F₄O 180.10 Electron-withdrawing F increases acidity

Key Observations:

  • Acidity: Electron-withdrawing groups (e.g., NO₂ in TFM) significantly lower pKa compared to electron-donating groups (e.g., tert-butoxy). TFM (pKa ~2.5) is far more acidic than this compound (estimated pKa ~8–10) due to the nitro group’s strong deactivating effect .
  • Thermal Stability: Bulky substituents (e.g., tert-butoxy) may enhance thermal stability by hindering molecular degradation, as seen in related compounds like 4-sec-butyl-2,6-di-tert-butylphenol .

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